Carboxylesterase (CES) Inhibition Potency: 5,6-Decanedione Versus dodecane-6,7-dione and hexadecane-8,9-dione
In a direct head-to-head study of mammalian carboxylesterase (CES) inhibition by α-diketones, 5,6-decanedione exhibited a Ki of 0.944 µM against rabbit liver CES (50 mM HEPES, pH 7.4, 37 °C). The one-carbon-higher homolog dodecane-6,7-dione was 24-fold more potent (Ki = 0.0386 µM), and hexadecane-8,9-dione was 145-fold more potent (Ki = 0.0065 µM), demonstrating that 5,6-decanedione occupies a specific intermediate potency window within the homologous series [1]. This data enables informed selection: 5,6-decanedione is preferred when sub-micromolar but not ultra-potent CES inhibition is desired, avoiding the potential for exaggerated pharmacology associated with longer-chain analogs.
| Evidence Dimension | CES enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 0.944 µM (0.000944 mM) |
| Comparator Or Baseline | dodecane-6,7-dione Ki = 0.0386 µM; hexadecane-8,9-dione Ki = 0.0065 µM |
| Quantified Difference | 5,6-Decanedione is 24-fold less potent than dodecane-6,7-dione and 145-fold less potent than hexadecane-8,9-dione |
| Conditions | Rabbit liver carboxylesterase, 50 mM HEPES buffer, pH 7.4, 37 °C (BRENDA aggregated data from Parkinson et al., 2011) |
Why This Matters
For pharmacology or toxicology studies requiring CES modulation, selecting the correct α-diketone chain length is critical because potency varies >100-fold across the homologous series; 5,6-decanedione provides an intermediate-potency tool compound that avoids the ultra-high potency of C12–C16 analogs.
- [1] BRENDA Enzyme Database. EC 3.1.1.1 – carboxylesterase; Ki values for decane-5,6-dione (0.000944 mM), dodecane-6,7-dione (0.0000386 mM), and hexadecane-8,9-dione (0.0000065 mM). Accessed via https://www.brenda-enzymes.org/enzyme.php?ecno=3.1.1.1&UniProtAcc=P12337. Original publication: Parkinson, E.I. et al., Bioorg. Med. Chem. 2011, 19, 4635-4643. View Source
